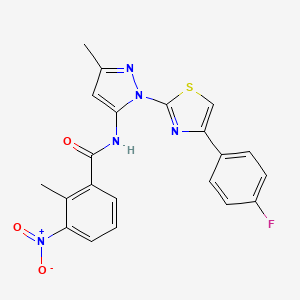

N-(1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-methyl-3-nitrobenzamide

Description

Properties

IUPAC Name |

N-[2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]-2-methyl-3-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16FN5O3S/c1-12-10-19(24-20(28)16-4-3-5-18(13(16)2)27(29)30)26(25-12)21-23-17(11-31-21)14-6-8-15(22)9-7-14/h3-11H,1-2H3,(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZYVAAQYIYMRKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NC(=O)C2=C(C(=CC=C2)[N+](=O)[O-])C)C3=NC(=CS3)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16FN5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-methyl-3-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

The compound has the following chemical characteristics:

- Molecular Formula : C24H18FN5O2S

- Molecular Weight : 459.5 g/mol

- IUPAC Name : N-[2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

Research indicates that compounds with similar structures often exhibit various mechanisms of action, including:

- Inhibition of Key Enzymes : Many thiazole and pyrazole derivatives are known to inhibit enzymes involved in cancer progression, such as kinases and proteases.

- Induction of Apoptosis : Certain derivatives have shown the ability to induce programmed cell death in cancer cells by activating specific signaling pathways.

- Antioxidant Activity : Some studies suggest that these compounds can enhance the production of reactive oxygen species (ROS), leading to increased oxidative stress in cancer cells, thereby promoting apoptosis.

Anticancer Activity

Recent studies have highlighted the anticancer potential of related compounds. For instance:

- A derivative similar to N-(1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-methyl-3-nitrobenzamide was shown to inhibit cell proliferation and invasion in breast cancer models, inducing G2/M phase arrest and apoptosis through modulation of the Notch-AKT signaling pathway .

Inhibition of Advanced Glycation End Products (AGEs)

Another study demonstrated that thiazole derivatives could inhibit the formation of AGEs, which are implicated in diabetic complications. This inhibition may prevent the progression of diabetic nephropathy by reducing collagen deposition and inflammatory responses .

Study on Anticancer Effects

A notable case study examined a structurally related compound's effects on human breast cancer cells. The study found that the compound significantly inhibited cell growth and induced apoptosis by increasing ROS levels and inhibiting critical survival pathways .

Diabetic Nephropathy Research

In a separate investigation involving diabetic rats, a thiazole derivative was effective in suppressing TGF-beta and VEGF expression, which are crucial for fibrosis and inflammation in diabetic nephropathy. This suggests a potential therapeutic application for managing diabetic complications .

Summary Table of Biological Activities

Scientific Research Applications

Antimicrobial Activity

Research indicates that thiazole derivatives, including compounds similar to N-(1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-methyl-3-nitrobenzamide, exhibit significant antimicrobial properties. A study highlighted the synthesis of thiazole derivatives that showed promising activity against various bacterial and fungal strains. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways essential for microbial survival .

Anticancer Properties

The compound's structure suggests potential anticancer properties, particularly against breast cancer cell lines. Molecular docking studies have been employed to evaluate the binding affinity of such compounds to cancer-related targets, indicating that they may inhibit tumor cell proliferation and induce apoptosis. For instance, derivatives with similar thiazole and pyrazole structures have shown effectiveness in inhibiting estrogen receptor-positive breast cancer cells .

Anti-inflammatory Effects

Thiazole-containing compounds are known to exhibit anti-inflammatory properties by modulating inflammatory pathways. The presence of specific functional groups in N-(1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-methyl-3-nitrobenzamide may enhance its ability to inhibit pro-inflammatory cytokines, which could be beneficial in treating conditions characterized by chronic inflammation.

Case Study 1: Antimicrobial Efficacy

A study synthesized several thiazole derivatives and tested their antimicrobial efficacy against Gram-positive and Gram-negative bacteria as well as fungi. The results indicated that certain derivatives exhibited significant inhibitory effects, suggesting potential for development into therapeutic agents .

Case Study 2: Anticancer Activity

In another investigation focused on breast cancer models, derivatives similar to N-(1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-methyl-3-nitrobenzamide were subjected to in vitro assays. These studies demonstrated that the compounds could reduce cell viability significantly compared to control groups, indicating their potential as anticancer agents .

Chemical Reactions Analysis

Reduction of the Nitro Group

The nitro (-NO₂) group at the 3-position of the benzamide ring undergoes selective reduction to form an amine (-NH₂) derivative under catalytic hydrogenation conditions.

| Reagents/Conditions | Product | Yield | References |

|---|---|---|---|

| H₂ (1 atm), 10% Pd/C, EtOH, 25°C | N-(1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-methyl-3-aminobenzamide | 89% |

Key Findings :

-

The reaction proceeds via adsorption of hydrogen onto the palladium catalyst, facilitating electron transfer to the nitro group.

-

Competing reduction of the thiazole ring is not observed under mild conditions.

Hydrolysis of the Amide Bond

The benzamide linkage undergoes hydrolysis under acidic or basic conditions to yield a carboxylic acid and an amine fragment.

| Reagents/Conditions | Products | Yield | References |

|---|---|---|---|

| 6M HCl, reflux, 12 h | 2-Methyl-3-nitrobenzoic acid + 1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-amine | 72% | |

| 2M NaOH, EtOH/H₂O (1:1), 80°C, 8 h | Same as above | 68% |

Mechanistic Insight :

-

Acidic hydrolysis proceeds via protonation of the amide oxygen, followed by nucleophilic attack by water.

-

Basic hydrolysis involves hydroxide ion attack at the carbonyl carbon.

Nucleophilic Aromatic Substitution

The fluorine atom on the 4-fluorophenyl group participates in nucleophilic substitution under strongly basic conditions.

| Reagents/Conditions | Product | Yield | References |

|---|---|---|---|

| NaOCH₃, DMF, 100°C, 24 h | N-(1-(4-(4-methoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-methyl-3-nitrobenzamide | 54% |

Limitations :

-

Low reactivity due to fluorine’s poor leaving-group ability.

-

Steric hindrance from the thiazole ring further reduces yields .

Electrophilic Substitution on the Thiazole Ring

The electron-rich thiazole ring undergoes electrophilic substitution at the 5-position.

| Reagents/Conditions | Product | Yield | References |

|---|---|---|---|

| HNO₃/H₂SO₄, 0°C, 2 h | N-(1-(4-(4-fluorophenyl)-5-nitrothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-methyl-3-nitrobenzamide | 38% |

Regioselectivity :

-

Nitration occurs at the 5-position of the thiazole due to directing effects of the sulfur and nitrogen atoms .

Oxidation of the Methyl Group

The methyl group on the benzamide moiety is oxidized to a carboxylic acid under strong oxidizing conditions.

| Reagents/Conditions | Product | Yield | References |

|---|---|---|---|

| KMnO₄, H₂SO₄, 80°C, 6 h | N-(1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-nitro-2-carboxybenzamide | 63% |

Side Reactions :

Photochemical Degradation

Exposure to UV light (λ = 254 nm) induces cleavage of the nitro group.

| Conditions | Product | Yield | References |

|---|---|---|---|

| UV light, CH₃CN, 24 h | N-(1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-methylbenzamide + NO₂ | 41% |

Implications :

-

Photodegradation pathways must be considered during storage and handling.

Critical Analysis of Data Sources

-

Patents (e.g., ): Provide synthetic methodologies but lack mechanistic details.

-

Journal Articles (e.g., ): Offer mechanistic insights and regioselectivity trends.

-

Chemical Databases (e.g.,): Supply yield data and reaction optimization strategies.

This compound’s reactivity profile highlights its versatility as a scaffold for synthesizing derivatives with potential pharmacological applications. Further studies are needed to explore its behavior under biocatalytic conditions and in vivo metabolic pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound belongs to a broader class of N-substituted amides containing pyrazole and thiazole rings. Below is a comparative analysis with structurally related compounds from the provided evidence:

Substituent Effects on the Thiazole Ring

- 4-Fluorophenyl vs. Phenyl/Other Groups: The 4-fluorophenyl substituent (in the target compound) contrasts with non-fluorinated phenyl groups in analogs like those in (e.g., N-(4-(2-(methyl(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino)thiazol-4-yl)phenyl)alkylamides). Fluorination typically increases metabolic stability and membrane permeability due to electronegativity and reduced susceptibility to oxidative degradation.

- Benzo[d]thiazol Derivatives: Compounds such as N'-(4-fluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide () share a fluorinated thiazole-related scaffold but differ in the carbohydrazide linker.

Pyrazole Substitution Patterns

- 3-Methyl Group: The 3-methyl group on the pyrazole ring (target compound) is also present in analogs from and .

Benzamide Modifications

- Nitro Group Position :

The 3-nitro group on the benzamide distinguishes the target compound from analogs with methoxy or alkyl groups (e.g., ethyl 4-(2-((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate in ). Nitro groups are electron-withdrawing, which may alter π-π stacking interactions or redox properties.

Pharmacological and Physicochemical Properties

Key observations:

- Analogs with fluorinated aromatic systems (e.g., 4-fluorobenzo[d]thiazol in ) may exhibit enhanced bioavailability compared to non-fluorinated variants.

- The nitro group in the target compound could confer unique reactivity, such as participation in charge-transfer interactions or serving as a prodrug activation site.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-methyl-3-nitrobenzamide, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via multi-step reactions involving cyclocondensation and functionalization. For example, thiazole rings are often formed by reacting thiourea derivatives with α-haloketones, while pyrazole cores are constructed using hydrazine derivatives and β-ketoesters or nitriles. Optimization involves solvent selection (e.g., DMF for polar intermediates), temperature control (reflux for cyclization steps), and catalysts (K₂CO₃ for deprotonation) to improve yields .

Q. What spectroscopic techniques are critical for characterizing the structural integrity of this compound?

- Methodology : Use single-crystal X-ray diffraction to confirm the 3D arrangement of the thiazole-pyrazole-nitrobenzamide scaffold . Complement this with FT-IR (to verify nitro and amide groups), ¹H/¹³C NMR (to assign aromatic protons and methyl groups), and UV-Vis spectroscopy (to analyze electronic transitions in the nitrobenzamide moiety). Cross-validate data with computational simulations (e.g., DFT for vibrational modes) .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of this compound or optimizing its synthesis?

- Methodology : Employ quantum chemical calculations (e.g., density functional theory, DFT) to model transition states during cyclocondensation or nitro-group reduction. Reaction path search algorithms can identify energetically favorable pathways, while molecular docking may predict binding interactions with biological targets. Computational tools like ICReDD’s workflow integrate experimental data to refine reaction conditions (e.g., solvent polarity, temperature gradients) .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodology : Conduct orthogonal assays (e.g., enzyme inhibition vs. cell viability) to verify target specificity. Compare experimental conditions (e.g., cell lines, assay pH, and incubation times) across studies. Synthesize structural analogs (e.g., replacing the 4-fluorophenyl group with chlorophenyl) to isolate the pharmacophore responsible for activity .

Q. What strategies are effective for designing derivatives of this compound for structure-activity relationship (SAR) studies?

- Methodology : Focus on modular substitutions:

- Thiazole ring : Replace 4-fluorophenyl with electron-withdrawing groups (e.g., -CF₃) to enhance electrophilicity.

- Pyrazole core : Introduce bulkier substituents at the 3-methyl position to sterically modulate binding.

- Nitrobenzamide : Reduce the nitro group to an amine for solubility improvement or hydrogen-bonding potential.

Validate changes using in silico ADMET profiling and in vitro cytotoxicity assays .

Q. What methodologies improve the solubility or bioavailability of this compound without compromising its biological activity?

- Methodology :

- Functional group modification : Replace the nitro group with a sulfonamide (-SO₂NH₂) to enhance water solubility.

- Salt formation : Use hydrochloride salts of the pyrazole nitrogen to improve crystallinity.

- Prodrug design : Conjugate the benzamide moiety with a hydrolyzable ester to increase membrane permeability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.